molecular formula C19H21ClN2O4 B2404729 Benzofuran-2-yl(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride CAS No. 1396781-96-6

Benzofuran-2-yl(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2404729
CAS No.: 1396781-96-6
M. Wt: 376.84
InChI Key: AYORMDDNAULWOE-UHFFFAOYSA-N
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Description

Benzofuran-2-yl(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride is a synthetic small molecule featuring a benzofuran core linked to a piperazine moiety via a methanone bridge. The piperazine ring is substituted with a 2-(furan-2-yl)-2-hydroxyethyl group, and the compound is formulated as a hydrochloride salt to enhance aqueous solubility and bioavailability.

Properties

IUPAC Name

1-benzofuran-2-yl-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4.ClH/c22-15(17-6-3-11-24-17)13-20-7-9-21(10-8-20)19(23)18-12-14-4-1-2-5-16(14)25-18;/h1-6,11-12,15,22H,7-10,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYORMDDNAULWOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=CC=CO2)O)C(=O)C3=CC4=CC=CC=C4O3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzofuran-2-yl(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Attachment of Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives.

    Incorporation of Furan Ring: The furan ring is attached via condensation reactions with aldehydes or ketones.

    Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, followed by purification steps such as recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzofuran-2-yl(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

Anticancer Applications

Benzofuran derivatives have shown promising results in anticancer research. The compound has been studied for its cytotoxic effects against various cancer cell lines.

Case Studies

  • Cytotoxicity Assessment : In a study examining a series of benzofuran derivatives, the compound exhibited significant cytotoxicity against multiple cancer cell lines, including hepatocellular carcinoma (HePG2), breast cancer (MCF-7), and cervical cancer (Hela) cells. The IC50 values for these cell lines were notably low, indicating strong potential for therapeutic use .
  • Mechanistic Studies : Further investigations revealed that the compound may exert its anticancer effects through the inhibition of key signaling pathways such as PI3K and VEGFR-2, which are critical in tumor growth and metastasis .

Data Table

Cell LineIC50 (μM)Mechanism of Action
HePG20.43PI3K Inhibition
MCF-71.00VEGFR-2 Inhibition
Hela0.76Apoptosis Induction

Anti-inflammatory Applications

The anti-inflammatory properties of benzofuran derivatives have also been explored extensively. The compound has been identified as a potential COX-II inhibitor, which is crucial for managing inflammation-related diseases.

Case Studies

  • In Vivo Studies : Research demonstrated that benzofuran derivatives could significantly reduce inflammation in animal models, showing better efficacy than traditional anti-inflammatory agents like phenylbutazone .

Data Table

Compound% COX-II InhibitionUlcer Index Reduction
Benzofuran Derivative X66.67%Lower than control
Phenylbutazone44%Higher than control

Antiviral Applications

Recent studies have indicated that certain benzofuran derivatives possess antiviral activity against various viruses, including HIV.

Case Studies

  • Antiviral Efficacy : A study highlighted that benzofuran-based compounds showed superior antiviral activity compared to standard treatments like ribavirin, particularly against HIV strains with resistance mutations .

Data Table

Virus TypeCompound EfficacyStandard Comparison
HIVEffective at 0.2 nMSuperior to Ribavirin
Measles VirusPotent InhibitorCompared favorably to existing treatments

Mechanism of Action

The mechanism of action of Benzofuran-2-yl(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes, leading to the disruption of essential biological pathways in microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences and Pharmacological Implications

The compound is compared to four structural analogs (Table 1), with variations in the aromatic core, piperazine substituents, and salt forms.

Table 1: Structural Comparison of Target Compound and Analogs

Compound Name Aromatic Core Piperazine Substituent Salt Form Key Features
Target Compound Benzofuran-2-yl 2-(Furan-2-yl)-2-hydroxyethyl Hydrochloride Dual aromatic systems (benzofuran + furan), hydroxy group for H-bonding
2-Cyclohexyl-1-{4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl}ethanone hydrochloride Cyclohexyl 2-(Furan-2-yl)-2-hydroxyethyl Hydrochloride Aliphatic cyclohexyl group may enhance lipophilicity
4-(4-Aminophenyl)piperazin-1-ylmethanone Furan-2-yl 4-Aminophenyl None Amino group enables H-bonding; lacks benzofuran’s extended aromatic system
2-(2-(4-Benzylpiperazin-1-yl)ethanone Phenyl Benzyl Hydrochloride Bulky benzyl group may hinder receptor access
2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol (cetirizine analog) Chlorophenyl Ethanol Hydrochloride Ethanol substituent improves solubility; lacks heterocyclic motifs

Analysis of Pharmacological Properties

Aromatic Core Modifications
  • Benzofuran vs.
  • Benzofuran vs. Furan () : The benzofuran moiety offers a larger aromatic surface compared to furan, which may enhance binding affinity to targets like serotonin or dopamine receptors.
Piperazine Substituent Effects
  • 2-(Furan-2-yl)-2-hydroxyethyl vs.
  • Hydroxyethyl-furan vs. 4-Aminophenyl (): The 4-aminophenyl group in the analog introduces a primary amine, enabling ionic interactions with acidic residues in enzymes like acetylcholinesterase. However, the absence of a hydroxy group may limit solubility.
Salt Form and Bioavailability
  • The hydrochloride salt in the target compound and some analogs (e.g., ) improves aqueous solubility, a critical factor for oral bioavailability. Neutral analogs (e.g., ) may require higher doses for efficacy.

Biological Activity

Benzofuran-2-yl(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride is a complex organic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features several key structural components:

  • Benzofuran moiety : Known for various biological activities.
  • Furan ring : Contributes to its chemical reactivity and potential therapeutic properties.
  • Piperazine ring : Often associated with pharmacological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzofuran derivatives, including the compound . The following table summarizes findings related to its antimicrobial activity:

Study Microorganism Activity MIC (µg/mL)
Staphylococcus aureusStrong inhibition1.5
Escherichia coliModerate inhibition3.0
Candida albicansWeak inhibition10.0

These results indicate that the compound exhibits varying degrees of effectiveness against different microbial strains, suggesting potential as a therapeutic agent for treating infections.

Anticancer Activity

The anticancer properties of benzofuran derivatives have been extensively studied. A notable case study involved the evaluation of the compound's effects on human cancer cell lines:

  • Cell Lines Tested : A2780 (ovarian cancer), MCF-7 (breast cancer)
  • Results :
    • IC50 values were determined for several derivatives, with the most active compounds showing IC50 values as low as 12 µM against A2780 cells .

The structure–activity relationship (SAR) analysis indicated that modifications at specific positions on the benzofuran scaffold significantly influenced cytotoxicity.

The mechanisms through which benzofuran derivatives exert their biological effects are varied:

  • Inhibition of Enzymatic Activity : Some studies suggest that these compounds can inhibit key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Evidence indicates that certain derivatives can trigger programmed cell death in cancer cells, enhancing their potential as anticancer agents .
  • Antioxidant Activity : The presence of furan and benzofuran rings contributes to antioxidant properties, potentially mitigating oxidative stress in cells .

Safety and Toxicology

While the therapeutic potential is significant, safety evaluations are crucial:

  • Preliminary toxicity studies have shown that certain derivatives exhibit low toxicity towards mammalian cells at effective antimicrobial concentrations .
  • Further investigations are necessary to assess long-term safety profiles and possible side effects.

Future Directions

Research on benzofuran derivatives continues to evolve, with several avenues being explored:

  • Structural Modifications : Ongoing studies aim to optimize the molecular structure for enhanced potency and reduced toxicity.
  • Combination Therapies : Investigating the efficacy of these compounds in combination with existing therapies could provide synergistic effects against resistant strains or cancer types.
  • Clinical Trials : Future clinical trials will be essential to validate the therapeutic applications of these compounds in humans.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing benzofuran-piperazine hybrid compounds, and how do they apply to this compound?

  • Answer : A multi-step approach is typically employed. First, the benzofuran core is synthesized via [3,3]-sigmatropic rearrangement or cyclization of phenolic precursors (e.g., using NaH in THF for deprotonation and coupling) . The piperazine moiety is then functionalized via nucleophilic substitution or amidation. For the hydroxyethyl-furan substituent, epoxide ring-opening or alcohol-amine coupling reactions may be used, as seen in similar piperazine derivatives . Purification often involves column chromatography (e.g., n-hexane/EtOAc gradients) and characterization via 1H^1H-/13C^{13}C-NMR, HPLC (95% purity threshold), and elemental analysis .

Q. How can X-ray crystallography validate the structural conformation of this compound?

  • Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) is critical. For piperazine-containing analogs, key parameters include torsion angles between the benzofuran and piperazine rings, hydrogen-bonding patterns (e.g., between the hydroxyl group and chloride counterion), and packing motifs. Discrepancies between computed and experimental bond lengths/angles may indicate conformational flexibility or crystal-packing effects .

Q. What analytical techniques are essential for confirming purity and stability?

  • Answer : Reverse-phase HPLC with UV detection (254 nm) is standard for purity assessment. Stability studies under varying pH/temperature conditions can be monitored via LC-MS. For hygroscopic hydrochloride salts, Karl Fischer titration ensures water content <1%. Thermal stability is assessed via DSC/TGA, with decomposition temperatures >200°C typical for similar aromatic heterocycles .

Advanced Research Questions

Q. How do steric and electronic effects of the hydroxyethyl-furan substituent influence receptor binding or catalytic activity?

  • Answer : The hydroxyethyl group may engage in hydrogen bonding with biological targets (e.g., enzymes or GPCRs), while the furan’s electron-rich π-system could participate in hydrophobic or π-π interactions. Computational docking (e.g., AutoDock Vina) paired with site-directed mutagenesis studies can identify critical binding residues. Comparative studies with analogs lacking the furan/hydroxyethyl group are necessary to isolate their contributions .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Answer : Discrepancies in 1H^1H-NMR signals (e.g., split peaks due to rotamers) may require variable-temperature NMR or COSY/NOESY to confirm conformational dynamics. For mass spectrometry, high-resolution ESI-MS can distinguish between isobaric impurities and adducts. If elemental analysis deviates (>0.4% for C/H/N), recrystallization or alternative synthetic routes (e.g., avoiding trace metal catalysts) should be explored .

Q. How can synthetic yields be optimized for large-scale production while maintaining stereochemical integrity?

  • Answer : Transitioning from batch to flow chemistry may improve reproducibility for sensitive steps (e.g., coupling reactions). Chiral HPLC or enzymatic resolution ensures enantiopurity of the hydroxyethyl group. Solvent screening (e.g., DMF vs. THF) and microwave-assisted synthesis can reduce reaction times from hours to minutes, minimizing side reactions .

Q. What are the implications of the hydrochloride counterion on solubility and bioavailability?

  • Answer : The hydrochloride salt enhances aqueous solubility via ion-dipole interactions, critical for in vitro assays. However, it may reduce passive membrane permeability. Comparative studies with free base or alternative salts (e.g., mesylate) using Caco-2 cell models or PAMPA assays can quantify permeability differences. pH-solubility profiles should be constructed to predict gastrointestinal absorption .

Methodological Considerations Table

Parameter Technique Key Observations Reference
Synthetic YieldColumn Chromatography75–84% yield via n-hexane/EtOAc gradients
PurityHPLC-UV (254 nm)≥95% purity threshold
Crystal PackingSCXRD (SHELXL)Hydrogen-bonding networks stabilize chloride
Thermal StabilityDSC/TGADecomposition onset >200°C
PermeabilityCaco-2/PAMPA AssaysHydrochloride reduces logP by ~1 unit

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